Journal Name:Green Chemistry
Journal ISSN:1463-9262
IF:11.034
Journal Website:http://pubs.rsc.org/en/journals/journalissues/gc
Year of Origin:1999
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:555
Publishing Cycle:Bimonthly
OA or Not:Not
Green Chemistry ( IF 11.034 ) Pub Date: 2023-06-20 , DOI:
10.1186/s12645-023-00215-5
Owing to the complexity of cancer, a synergistic combination of chemotherapy and gene therapy can be a promising therapeutic strategy. This study aimed to use stem cell membrane (SCM)-camouflaged polydopamine nanoparticles for simultaneous delivery of curcumin (CUR) and siRNA-targeting STAT3 (CPDA/siSTAT3@SCM NPs) for osteosarcoma (OS). Transmission electron microscopy, UV–Vis absorbance spectra, zeta potential, cell co-localization, and Coomassie bright blue staining were used to characterize CPDA/siSTAT3@SCM NPs constructed by the self-assembly method. Drug release, cellular uptake, cell proliferation, apoptosis, wound healing, and transwell assays were evaluated in vitro. The expression levels of epithelial–mesenchymal transition (EMT)- and apoptosis-related proteins were measured by western blotting. Furthermore, the biodistribution, antitumor efficacy, and biosafety of CPDA/siSTAT3@SCM NPs in an MG63 xenograft mouse model were evaluated. CPDA/siSTAT3@SCM NPs were successfully synthesized to deliver CUR and siRNA simultaneously, and they showed osteosarcoma-targeting ability. Furthermore, it showed high cellular uptake and excellent synergistic antitumor effects in vitro. CPDA/siSTAT3@SCM NPs suppressed OS cell proliferation, migration, invasion, and EMT progression, and promoted the apoptotic process. In tumor-bearing mice, the treatment with CPDA/siSTAT3@SCM NPs showed an excellent antitumor effect with no side effects in major organs. This study revealed that CPDA/siSTAT3@SCM NPs can target drug delivery by biomimetic multifunctional nanoparticles to treat OS through chemo-gene combined therapy.
Green Chemistry ( IF 11.034 ) Pub Date: 2023-04-17 , DOI:
10.1186/s12645-023-00189-4
Ti3C2 is a type of transition metal carbides and nitrides (MXenes) with high light-to-heat conversion efficiency property, which has been widely used in cancer treatment recently. In fact, active targeting delivery of MXenes nanomaterials with targeting molecule could enhance the therapeutic efficacy. However, targeted therapy of MXenes has not been further studied in the past. Aptamers (Apt) with excellent affinity and high specificity properties have been widely used as targeting tools. Predictably, the incorporation of Apt into Ti3C2 nanomaterials will offer an unprecedented opportunity in the research fields of cancer targeted therapy. Transmembrane glycoprotein mucin 1 (MUC1) is overexpressed on the surface of MCF-7 cells, and MUC1 Apt (Apt-M) could target MCF-7 cells with high affinity and specificity. Here, a smart targeting nanotherapeutic system Ti3C2/Apt-M was fabricated, which could specifically recognize and enter in MCF-7 cells. Benefitting from the desirable targeted performance of Apt-M, MCF-7 cells completed the ingestion process of Ti3C2/Apt-Mf nanosheets within 4 h, and Apt-M facilitated the entry of the Ti3C2/Apt-Mf nanosheets into MCF-7 cells. Besides, Ti3C2/Apt-M nanosheets exhibited the potential as an outstanding photothermal agent (PTA) because of the photothermal performance inherited from wrapped Ti3C2 nanosheets. As demonstrated, upon 808 nm laser irradiation, the Ti3C2/Apt-M nanotherapeutic system displayed a satisfactory antitumor effect by targeted photothermal therapy both in vitro and in vivo. This study provides a new idea for the development of MXenes nanotherapeutic system with high active targeting performance.
Green Chemistry ( IF 11.034 ) Pub Date: 2023-03-01 , DOI:
10.1186/s12645-023-00170-1
Pancreatic adenocarcinoma (PDAC) has a poor prognosis since often diagnosed too late. Dyslipidemia and hyperglycemia are considered risk factors, but the presence of the tumor itself can determine the onset of these disorders. Therefore, it is not easy to predict which subjects with diabetes or dyslipidemia will develop or have already developed PDAC. Over the past decade, tests based on the use of nanotechnology, alone or coupled with common laboratory tests (e.g., hemoglobin levels), have proven useful in aiding the diagnosis of PDAC. Tests based on magnetic levitation (MagLev) have demonstrated high diagnostic accuracy in compliance with the REASSURED criteria. Here, we aimed to assess the ability of the MagLev test in detecting PDAC when coupled with the blood levels of glycemia, cholesterol, and triglycerides. Blood samples from 24 PDAC patients and 22 healthy controls were collected. Human plasma was let to interact with graphene oxide (GO) nanosheets and the emerging coronated systems were put in the MagLev device. Outcomes from Maglev experiments were coupled to glycemia, cholesterol, and triglycerides levels. Linear discriminant analysis (LDA) was carried out to evaluate the classification ability of the test in terms of specificity, sensitivity, and global accuracy. Statistical analysis was performed with Matlab (MathWorks, Natick, MA, USA, Version R2022a) software. The positions of the levitating bands were measured at the starting point (i.e., as soon as the cuvette containing the sample was subjected to the magnetic field). Significant variations in the starting position of levitating nanosystems in controls and PDACs were detected. The combination of the MagLev outcomes with the blood glycemic levels returned the best value of global accuracy (91%) if compared to the coupling with those of cholesterol and triglycerides (global accuracy of ~ 77% and 84%, respectively). If confirmed by further studies on larger cohorts, a multiplexed Maglev-based nanotechnology-enabled blood test could be employed as a screening tool for PDAC in populations with hyperglycemia.
Green Chemistry ( IF 11.034 ) Pub Date: 2023-06-14 , DOI:
10.1186/s12645-023-00213-7
The vascular endothelial growth factor receptor-2 (VEGFR-2) plays an important role in melanoma development and progression. Peptide vaccines have shown great potential in cancer immunotherapy by targeting VEGFR-2 as a tumor-associated antigen and boosting the immune response against both tumor cells and tumor endothelial cells. Despite this, the low efficiency of peptide vaccines has resulted in moderate therapeutic results in the majority of studies. Enhancing the delivery of peptide vaccines using nanoliposomes is an important strategy for improving the efficacy of peptide vaccines. In this regard, we designed VEGFR-2-derived peptides restricted to both mouse MHC I and human HLA-A*02:01 using immunoinformatic tools and selected three peptides representing the highest binding affinities. The peptides were encapsulated in nanoliposomal formulations using the film method plus bath sonication and characterized for their colloidal properties. The mean diameter of peptide-encapsulated liposomes was around 135 nm, zeta potential of − 17 mV, and encapsulation efficiency of approximately 70%. Then, vaccine formulations were injected subcutaneously in mice bearing B16F10-established melanoma tumors and their efficiency in triggering immunological, and anti-tumor responses was evaluated. Our results represented that one of our designed VEGFR-2 peptide nanoliposomal formulations (Lip-V1) substantially activated CD4+ (p
中文翻译:
纳米脂质体 VEGF-R2 肽疫苗在黑色素瘤小鼠 B16F10 模型中作为有效的治疗性疫苗
血管内皮生长因子受体 2 (VEGFR-2) 在黑色素瘤的发生和发展中起重要作用。通过将 VEGFR-2 作为肿瘤相关抗原并增强针对肿瘤细胞和肿瘤内皮细胞的免疫反应,肽疫苗在癌症免疫治疗中显示出巨大潜力。尽管如此,在大多数研究中,肽疫苗的低效率导致了适度的治疗结果。使用纳米脂质体增强肽疫苗的递送是提高肽疫苗功效的重要策略。在这方面,我们使用免疫信息学工具设计了仅限于小鼠 MHC I 和人类 HLA-A*02:01 的 VEGFR-2 衍生肽,并选择了代表最高结合亲和力的三种肽。肽被封装在纳米脂质体制剂中,使用薄膜方法和浴超声处理,并表征它们的胶体特性。肽包封脂质体的平均直径约为 135 nm,zeta 电位为 − 17 mV,包封效率约为 70%。然后,将疫苗制剂皮下注射到携带 B16F10 黑色素瘤肿瘤的小鼠体内,并评估它们在触发免疫和抗肿瘤反应方面的效率。我们的结果表明,我们设计的一种 VEGFR-2 肽纳米脂质体制剂 (Lip-V1) 可显着激活 CD4+ (p < 0.0001) 和 CD8+ (P < 0.001) T 细胞反应,并显着促进 IFN-γ 的产生 (P < 0.0001 ) 和 IL-4 (P < 0.0001)。此外,该制剂导致小鼠肿瘤体积显着减少 (P < 0.0001) 并提高存活率 (P < 0.05)。我们的研究结果表明,含有 VEGFR-2 肽的纳米脂质体制剂可能是一种有前途的治疗性疫苗接种方法,能够引发强烈的抗原特异性免疫和抗肿瘤反应。
Green Chemistry ( IF 11.034 ) Pub Date: 2023-05-05 , DOI:
10.1186/s12645-023-00199-2
Tyrosine kinase inhibitors (TKI) have been highlighted for the therapy of non-small-cell lung cancer (NSCLC), due to their capability of efficiently blocking signal pathway of epidermal growth factor receptor (EGFR) which causes the inhibition and apoptosis of NSCLC cells. However, EGFR-TKIs have poor aqueous solubility and severe side effects arising from the difficulty in control of biodistribution. In this study, folate-functionalized nanoparticles (FA-NPs) are designed and fabricated to load EGFR-TKI through flash nanoprecipitation (FNP) strategy, which could enhance the tumor-targeting drug delivery and reduced drug accumulation and side effects to normal tissues. Herein, the EGFR-TKI loaded FA-NPs are constructed by FNP, with FA decorated dextran-b-polylactide as polymeric stabilizer and gefitinib as TKI. The fast mixing and co-precipitation in FNP provide FA-NPs with well-defined particle size, narrow size distribution and high drug loading content. The FA-NPs exhibit efficient uptake and cytotoxicity in HCC827 NSCLC cells, and reduced uptake and cytotoxicity in normal cells comparing with free gefitinib. In vivo evaluation of gefitinib-loaded FA-NPs confirms the selective drug delivery and accumulation, leading to enhanced inhibition on NSCLC tumor and simultaneously diminished side effects to normal tissues. The facile design of FA-NPs by FNP and their achieved performance in vitro and in vivo evaluations offer new therapeutic opportunities for treatment of non-small cell lung cancer.
Green Chemistry ( IF 11.034 ) Pub Date: 2023-04-17 , DOI:
10.1186/s12645-023-00191-w
Cationic dyes are widely used as biomarkers for optical imaging. However, most of these are hydrophobic and cannot be employed in vivo without chemical conjugation or modification. Herein, we report for the first time the use of bacterial outer membrane vesicles (OMVs) as nanocarriers of cationic dyes for cancer theranostics. We demonstrate that cationic dyes (IR780, Cy7, and Cy7.5) form stable complexes with negatively charged bacterial-OMVs, improving the dyes’ in vivo circulation and optoacoustic properties. Such OMV-Dye complexes are biodegradable and safe for in vivo applications. Importantly, this method of cationic dye loading is faster and easier than synthetic chemistry approaches, and the efficient tumor accumulation of OMV-Dyes enables sensitive tumor detection using optoacoustic technology. As a proof-of-concept, we generated OMV-IR780 for optoacoustics-guided in vivo tumor phototherapy in a mouse model. Our results demonstrate cationic dye-bound OMVs as promising novel nanoagents for tumor theranostics.
Green Chemistry ( IF 11.034 ) Pub Date: 2023-04-19 , DOI:
10.1186/s12645-023-00196-5
Overwhelming Fe accumulation in tumor arouses strong oxidative stress. To benefit the cancer patients, Fe(II) delivered by carbon nanoparticles-Fe(II) complex (CNSI-Fe) should be visualized to ensure the successful intratumoral injection and the antitumor mechanisms should be investigated at molecular level. Intracellular Fe accumulations associating with the uptakes of CNSI-Fe were observed both in vitro and in vivo. The retention of Fe(II) in tumor over 72 h was visualized by magnetic resonance imaging. CNSI-Fe inhibited the tumor growth and expanded the lifespan of colonic tumor-bearing mice. The antitumor activity of CNSI-Fe was attributed to the increases of OH radicals and the oxidative stress in tumor cells, which resulted in cell apoptosis and ferroptosis. The transcriptome analyses confirmed the changes of ferroptosis and inflammation signaling pathways by CNSI-Fe treatment. The low toxicity of CNSI-Fe was indicated by the serum biochemistry, hematology, and histopathology. CNSI-Fe induced the efficient apoptosis and ferroptosis of colonic tumor for cancer therapy. Our results would benefit the clinical applications of CNSI-Fe and stimulate great interest in the nanomedicine.
Green Chemistry ( IF 11.034 ) Pub Date: 2023-03-07 , DOI:
10.1186/s12645-023-00166-x
Ferroptosis represents an innovative strategy to overcome the resistance of traditional cancer therapeutic through lethal lipid peroxidation leading to immunogenic cell death. However, the inefficiency of ferroptosis inducers and mild immunogenicity restrict the further clinical applications. Herein, engineering exosome-mimic M1 nanovesicles (MNV) were prepared by serial extrusion of M1 macrophage and served as an efficient vehicle for docosahexaenoic acid (DHA) delivery. MNV loaded with DHA (MNV@DHA) could promote more DHA accumulation in tumor cells, depletion glutathione and reduction of lipid antioxidant glutathione peroxidase-4 facilitating the occurrence of ferroptosis. Furthermore, MNV were able to induce the polarization of M1 and repolarize M2 macrophages to activate tumor immune microenvironments. The activated immune cells would further trigger the ferroptosis of tumor cells. In a murine orthotopic hepatocellular carcinoma model, MNV@DHA could significantly target tumor tissues, increase the proportion of M1 macrophages and CD8+ T cells and lessen the infiltration of M2 macrophages. Accordingly, MNV@DHA characterized with positive feedback regulation between ferroptosis and immune activation exhibited the strongest in vivo therapeutic effect. The synergism of ferroptosis and immunomodulation based on the dietary polyunsaturated fatty acids and engineered exosome-mimic nanovesicles may serve as a promising modality to efficiently complement pharmacological approaches for cancer management.
Green Chemistry ( IF 11.034 ) Pub Date: 2023-02-24 , DOI:
10.1186/s12645-023-00167-w
Glioma treatment remains a challenge owing to unsatisfactory targeted chemotherapy, where the blood–brain barrier (BBB) hinders the efficient uptake of therapeutics into the brain. Vasculogenic mimicry (VM) formed by invasive glioma cells negatively affects the treatment of glioma. Herein, we developed a targeted biomimetic drug delivery system comprising a doxorubicin-loaded platelet membrane-coated nanogel (DOX@PNGs). The nanogels provide great redox/pH dual responsiveness, while the platelet membrane (PLTM) promotes stability and circulation time. In vitro cellular uptake and in vivo imaging experiments demonstrated that the DOX@PNGs delivery system could penetrate the BBB, target gliomas, and destruct VM. DOX@PNGs increased drug penetration and prolonged mouse survival time during the treatment of orthotopic gliomas. These results indicate this biomimetic drug delivery system to be promising for glioma treatment and may be clinically translated in the future.
Green Chemistry ( IF 11.034 ) Pub Date: 2023-07-06 , DOI:
10.1186/s12645-023-00219-1
Correction: Cancer Nanotechnology (2023) 14:65
https://doi.org/10.1186/s12645-023-00218-2
Following publication of the original article (Naseer et al. 2023), the below Acknowledgement was missing.
Acknowledgement
We gratefully acknowledge the technical and financial support of the Deanship of Scientific Research (DSR) provided at King Abdulaziz University, Jeddah, Saudi Arabia under Grant No. (FP-225-43).The original article (Naseer et al. 2023) has been corrected.
Naseer F, Kousar K, Abduh MS, Anjum S, Ahmad T (2023) Evaluation of the anticancer potential of CD44 targeted vincristine nanoformulation in prostate cancer xenograft model: a multi-dynamic approach for advanced pharmacokinetic evaluation. Cancer Nano 14:65. https://doi.org/10.1186/s12645-023-00218-2Article CAS Google Scholar Download referencesAuthors and AffiliationsIndustrial Biotechnology, Atta‑ur‑Rahman School of Applied Biosciences, National University of Sciences and Technology, Islamabad, PakistanFaiza Naseer, Kousain Kousar & Tahir AhmadShifa College of Pharmaceutical Sciences, Shifa Tameer e Millat University, Islamabad, PakistanFaiza NaseerImmune Responses in Different Diseases Research Group, Department of Medical Laboratory Sciences, Faculty of Applied Medical Sciences, King Abdul-Aziz University, Jeddah, 21589, Saudi ArabiaMaisa S. AbduhDepartment of Biology, University of Hail, Hail, Saudi ArabiaSadia AnjumAuthorsFaiza NaseerView author publicationsYou can also search for this author in PubMed Google ScholarKousain KousarView author publicationsYou can also search for this author in PubMed Google ScholarMaisa S. AbduhView author publicationsYou can also search for this author in PubMed Google ScholarSadia AnjumView author publicationsYou can also search for this author in PubMed Google ScholarTahir AhmadView author publicationsYou can also search for this author in PubMed Google ScholarCorresponding authorsCorrespondence to Faiza Naseer or Tahir Ahmad.Publisher's NoteSpringer Nature remains neutral with regard to jurisdictional claims in published maps and institutional affiliations.Open Access This article is licensed under a Creative Commons Attribution 4.0 International License, which permits use, sharing, adaptation, distribution and reproduction in any medium or format, as long as you give appropriate credit to the original author(s) and the source, provide a link to the Creative Commons licence, and indicate if changes were made. The images or other third party material in this article are included in the article's Creative Commons licence, unless indicated otherwise in a credit line to the material. If material is not included in the article's Creative Commons licence and your intended use is not permitted by statutory regulation or exceeds the permitted use, you will need to obtain permission directly from the copyright holder. To view a copy of this licence, visit http://creativecommons.org/licenses/by/4.0/. The Creative Commons Public Domain Dedication waiver (http://creativecommons.org/publicdomain/zero/1.0/) applies to the data made available in this article, unless otherwise stated in a credit line to the data.
Reprints and PermissionsCite this articleNaseer, F., Kousar, K., Abduh, M.S. et al. Correction: Evaluation of the anticancer potential of CD44 targeted vincristine nanoformulation in prostate cancer xenograft model: a multi-dynamic approach for advanced pharmacokinetic evaluation. Cancer Nano 14, 68 (2023). https://doi.org/10.1186/s12645-023-00219-1Download citationPublished: 06 July 2023DOI: https://doi.org/10.1186/s12645-023-00219-1Share this articleAnyone you share the following link with will be able to read this content:Get shareable linkSorry, a shareable link is not currently available for this article.Copy to clipboard Provided by the Springer Nature SharedIt content-sharing initiative
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
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化学1区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合2区 | Not | Not |
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7.10 | 160 | Science Citation Index Science Citation Index Expanded | Not |
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